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molecular formula C19H26N4O4S B1682436 Tozadenant CAS No. 870070-55-6

Tozadenant

Cat. No. B1682436
M. Wt: 406.5 g/mol
InChI Key: XNBRWUQWSKXMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368446B2

Procedure details

To a solution of (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester (3.2 g, 8.3 mmol) and N-ethyl-diisopropyl-amine (4.4 ml, 25 mmol) in trichloromethane (50 ml) is added a solution of 4-hydroxy-4-methyl-piperidine in trichloromethane (3 ml) and tetrahydrofurane (3 ml) and the resulting mixture heated to reflux for 1 h. The reaction mixture is then cooled to ambient temperature and extracted with saturated aqueous sodium carbonate (15 ml) and water (2×5 ml). Final drying with magnesium sulphate and evaporation of the solvent and recrystallization from ethanol afforded the title compound as white crystals (78% yield), mp 236° C. MS: m/e=407(M+H+).
Name
(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C1(O[C:8](=[O:27])[NH:9][C:10]2[S:11][C:12]3[C:18]([N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:17][CH:16]=[C:15]([O:25][CH3:26])[C:13]=3[N:14]=2)C=CC=CC=1.C(N(C(C)C)C(C)C)C.[OH:37][C:38]1([CH3:44])[CH2:43][CH2:42][NH:41][CH2:40][CH2:39]1>ClC(Cl)Cl.O1CCCC1>[CH3:26][O:25][C:15]1[C:13]2[N:14]=[C:10]([NH:9][C:8]([N:41]3[CH2:42][CH2:43][C:38]([OH:37])([CH3:44])[CH2:39][CH2:40]3)=[O:27])[S:11][C:12]=2[C:18]([N:19]2[CH2:20][CH2:21][O:22][CH2:23][CH2:24]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC=1SC2=C(N1)C(=CC=C2N2CCOCC2)OC)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCNCC1)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClC(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium carbonate (15 ml) and water (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Final drying with magnesium sulphate and evaporation of the solvent and recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)NC(=O)N2CCC(CC2)(C)O)N2CCOCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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